![molecular formula C16H14FNO2 B2773201 4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866156-34-5](/img/structure/B2773201.png)
4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Overview
Description
The compound is a derivative of benzoxazepin, a seven-membered heterocyclic compound containing oxygen and nitrogen . The “4-fluorobenzyl” indicates a benzyl group with a fluorine atom at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates have been synthesized from (4-fluorobenzyl)triphenylphosphonium chloride and potassium dicyanodihaloaurate in an aqueous medium .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H, 13C {1H}, and 19F {1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, 4-Fluorobenzyl cyanide has been used as a solvent in lithium-ion batteries, where it forms a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-Fluorobenzyl alcohol has a molecular weight of 126.13 g/mol .Scientific Research Applications
- Application : Researchers have explored alternative solvents to improve kinetics while maintaining safety. One such solvent is 4-fluorobenzyl cyanide (FBCN). FBCN, with steric hindrance and a weak Lewis basic center, forms a bulky coordination structure with Li+, weakening ion-dipole interactions (Li±solvents) but promoting coulombic attraction (Li±anions). This sterically-controlled solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs .
Lithium-Ion Batteries (LIBs) Enhancement
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-7-5-12(6-8-13)11-18-9-10-20-15-4-2-1-3-14(15)16(18)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVAQDGBXTTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |
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